4-(3-(4-溴苯基)-1,2,4-噁二唑-5-基)-1-(3,5-二甲氧基苯基)-1H-1,2,3-三唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

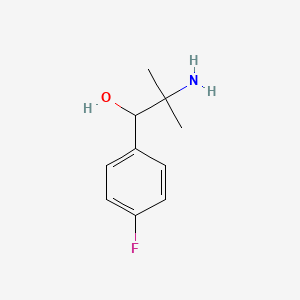

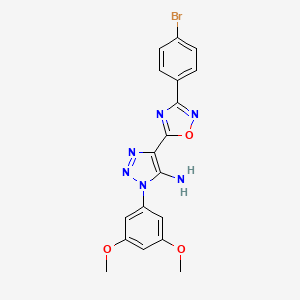

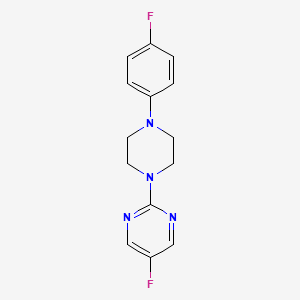

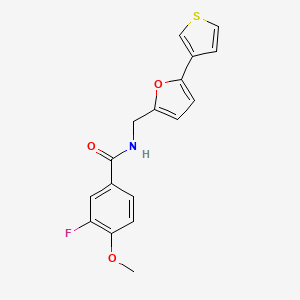

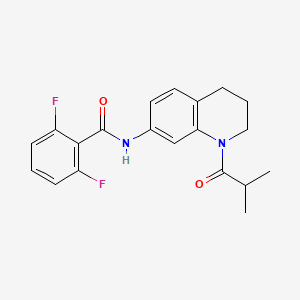

The compound "4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine" is a multifaceted molecule that appears to be derived from the chemical families of oxadiazoles and triazoles, both of which are known for their diverse biological activities. The presence of a bromophenyl group suggests potential for further functionalization through palladium-catalyzed coupling reactions, while the dimethoxyphenyl moiety may contribute to the molecule's electronic properties and solubility.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives has been demonstrated through a one-pot, four-component reaction involving N-isocyaniminotriphenylphosphorane, 2-oxopropyl benzoate or 4-bromobenzoate, 3-phenyl-2-propynoic acid, and primary amines, which proceeds smoothly at room temperature and neutral conditions, yielding high yields without side reactions . Although the specific synthesis of the compound is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, has been studied in the context of hydrogen bonding in cocrystals and salts. These structures exhibit planarity and cyclic hydrogen-bonding motifs, which could be indicative of the potential molecular interactions and stability of the compound . The presence of such motifs in the related structures suggests that the compound of interest may also form stable hydrogen-bonded networks, which could influence its crystalline properties and solubility.

Chemical Reactions Analysis

The reactivity of the 1,3,4-oxadiazole and triazole rings in the compound can be inferred from reactions of similar structures with primary amines and other reagents. For instance, 3,5-bis(trifluoromethyl)-1,3,4-oxadiazoles have been shown to react with primary amines to form 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . This suggests that the amine group in the compound of interest may also participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be extrapolated from the properties of similar molecules. For example, the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives has been achieved without solvent, indicating that such compounds may have appreciable solubility in organic solvents . Additionally, the presence of electron-donating methoxy groups and an electron-withdrawing bromophenyl group in the compound may influence its electronic properties, such as dipole moment and reactivity.

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of biological activities. For instance, N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazoles have shown antimicrobial and anti-proliferative activities, suggesting that the compound may also possess such properties . These activities were evaluated against various bacterial strains and cancer cell lines, indicating the potential for the compound to be used in medical applications.

科学研究应用

抗微生物活性

类似于4-(3-(4-溴苯基)-1,2,4-噁二唑-5-基)-1-(3,5-二甲氧基苯基)-1H-1,2,3-三唑-5-胺的化合物已经合成并表征,显示出对各种细菌和真菌菌株具有良好的抗微生物活性。这些化合物是通过无溶剂反应合成的,通过核磁共振、红外和质谱表征,并测试其在对抗微生物感染方面的潜力(Kaneria et al., 2016; Bektaş等,2007)。此外,某些衍生物显示出广谱抗菌活性和对革兰氏阳性细菌的强效活性,突显了它们在新型抗微生物药物开发中的潜力(Al-Wahaibi et al., 2021)。

抗癌评估

已合成并测试了与4-(3-(4-溴苯基)-1,2,4-噁二唑-5-基)-1-(3,5-二甲氧基苯基)-1H-1,2,3-三唑-5-胺相关结构的几种化合物,用于评估它们对各种人类癌细胞系(包括MCF-7(乳腺)、A549(肺)、Du-145(前列腺)和MDA MB-231(乳腺))的抗癌活性。这些研究表明,所有化合物在所有细胞系上表现出良好至中等的活性,为进一步探索它们作为抗癌药物的潜力奠定了基础(Yakantham et al., 2019)。

抗利什曼原虫活性

对4-氨基-1,2,4-三唑衍生物的抗利什曼原虫活性进行的研究表明,某些化合物对利什曼原虫幼虫具有显著活性。这些发现为这些化合物在治疗利什曼病(一种严重且常被忽视的热带病)中的潜在用途提供了重要见解(Süleymanoğlu等,2017)。

电致发光性能

研究还探讨了基于聚合物的聚芴类共轭聚合物的合成和表征,这些聚合物含有来自类似化合物的双极基团。这些材料在制备单层有机发光二极管(OLEDs)方面表现出潜力,表明它们在先进光电子器件开发中的应用潜力(Huang et al., 2009)。

属性

IUPAC Name |

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,5-dimethoxyphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN6O3/c1-26-13-7-12(8-14(9-13)27-2)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREQXFZHNPDVHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)

![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)

![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)

![N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2517305.png)